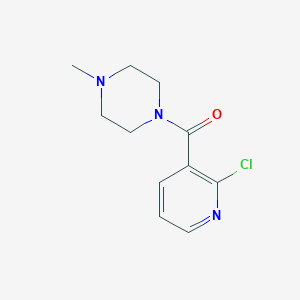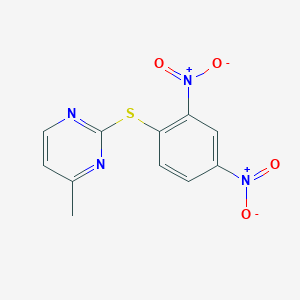
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine, also known as BNPS-skatole, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have a variety of biochemical and physiological effects. We will also list future directions for research on this compound.
Mécanisme D'action
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine inhibits PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol and other activators. The inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to be reversible and competitive.
Effets Biochimiques Et Physiologiques
In addition to its effects on PKC, 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of other biochemical and physiological effects. These include inhibition of DNA synthesis, modulation of calcium channels, and inhibition of the mitochondrial permeability transition pore. 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is its potential for off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to PKC inhibition.
Orientations Futures
There are many potential future directions for research on 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects. Another area of interest is the use of 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers may investigate the role of PKC in various biological processes and the potential for PKC inhibition as a therapeutic strategy.
Méthodes De Synthèse
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine can be synthesized by reacting 2,4-dinitrophenylsulfenyl chloride with 4-methylpyrimidine in the presence of a base such as triethylamine. The reaction yields 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine as a yellow powder. The purity of the compound can be improved by recrystallization from organic solvents.
Applications De Recherche Scientifique
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is widely used in scientific research as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channels and transporters.
Propriétés
Numéro CAS |
71160-32-2 |
|---|---|
Nom du produit |
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine |
Formule moléculaire |
C11H8N4O4S |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C11H8N4O4S/c1-7-4-5-12-11(13-7)20-10-3-2-8(14(16)17)6-9(10)15(18)19/h2-6H,1H3 |
Clé InChI |
ZYDWRNHCAYNNMW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
71160-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



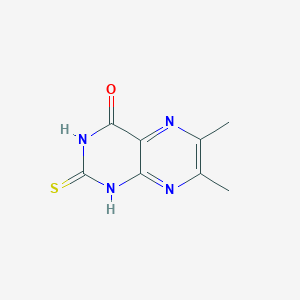
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
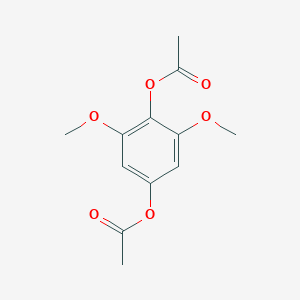

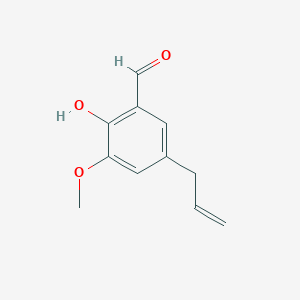
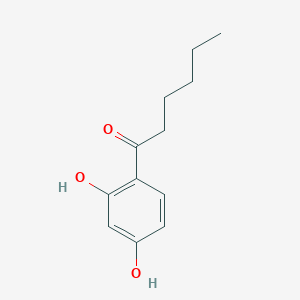
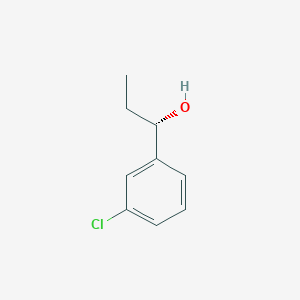
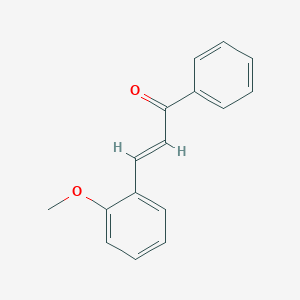
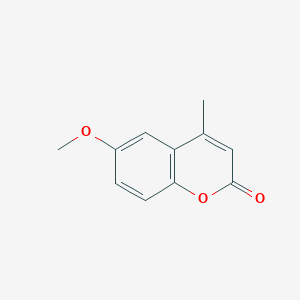
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
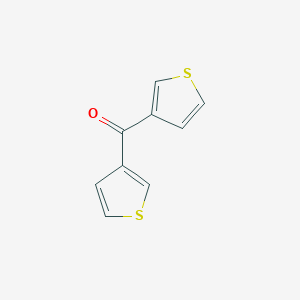
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

